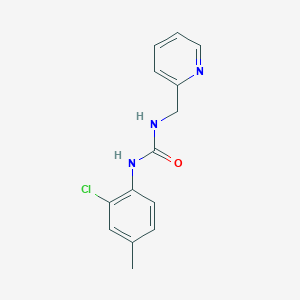![molecular formula C26H25N3O3 B4721504 N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4721504.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide
描述
N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide, also known as DMQX, is a chemical compound that belongs to the family of quinolinecarboxamides. DMQX is a potent and selective antagonist of the ionotropic glutamate receptors, which are involved in the regulation of neuronal activity in the central nervous system. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用机制
N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide acts as a competitive antagonist of the AMPA receptor subtype, which is one of the three major types of ionotropic glutamate receptors. By binding to the receptor site, N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide blocks the action of glutamate, the primary neurotransmitter that activates the AMPA receptor. This results in a decrease in the excitatory synaptic transmission and a reduction in the neuronal activity in the brain.
Biochemical and physiological effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects, depending on the dose and the experimental conditions. At low concentrations, N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide can selectively block the AMPA receptor-mediated synaptic transmission, without affecting the NMDA receptor or other ion channels. This can lead to a reduction in the excitability of the neurons and a decrease in the synaptic plasticity. At higher concentrations, N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide can also affect other glutamate receptor subtypes, as well as other neurotransmitter systems, leading to more complex effects on the neuronal activity.
实验室实验的优点和局限性
N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide has several advantages as a research tool, including its high potency and selectivity for the AMPA receptor subtype, its well-characterized mechanism of action, and its ability to block the receptor function reversibly. However, there are also some limitations to its use, including the potential for off-target effects, the need for careful dosing and experimental design, and the difficulty in interpreting the results due to the complex interactions between different neurotransmitter systems.
未来方向
There are several future directions for the research on N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide and its applications in neuroscience. One area of interest is the development of more selective and potent antagonists of the AMPA receptor subtype, which could provide more precise control over the neuronal activity and synaptic plasticity. Another area of research is the investigation of the role of AMPA receptors in the pathophysiology of neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases, and the potential therapeutic applications of AMPA receptor antagonists. Finally, the use of N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide and other glutamate receptor antagonists in combination with other pharmacological and non-pharmacological interventions could provide new insights into the mechanisms underlying synaptic plasticity and cognitive function.
科学研究应用
N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been widely used in scientific research to study the role of ionotropic glutamate receptors in various physiological and pathological conditions. This compound has been shown to be a potent and selective antagonist of the AMPA receptor subtype, which is involved in the regulation of synaptic transmission and plasticity in the brain. N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been used to investigate the mechanisms underlying synaptic plasticity, learning, and memory, as well as the pathophysiology of neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
属性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methyl-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c1-17-6-4-8-20-21(15-22(29-25(17)20)19-7-5-12-27-16-19)26(30)28-13-11-18-9-10-23(31-2)24(14-18)32-3/h4-10,12,14-16H,11,13H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBYWTNYHWRQCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NCCC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-{[(4-methylphenyl)acetyl]amino}benzamide](/img/structure/B4721432.png)
![2-{[4-(2-chloro-3,6-dimethylphenoxy)butyl]thio}pyrimidine](/img/structure/B4721439.png)

![5-bromo-1-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B4721448.png)
![ethyl 4-[2-(4-{[(4-bromo-2-thienyl)carbonyl]amino}-3-methyl-1H-pyrazol-1-yl)propanoyl]-1-piperazinecarboxylate](/img/structure/B4721455.png)
![N-(4-ethylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4721472.png)
![methyl 2-({3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoyl}amino)benzoate](/img/structure/B4721477.png)
![4-(4-isopropylphenyl)-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4721488.png)
![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(4-nitrophenyl)acrylate](/img/structure/B4721492.png)
![N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4721495.png)
![methyl 2-({[3-(2-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B4721501.png)
![1-[(4-sec-butylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4721510.png)
![3-cyclohexyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4721513.png)